molecular formula C16H21ClN4O B2443883 (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride CAS No. 1184966-89-9

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride

Cat. No.: B2443883
CAS No.: 1184966-89-9
M. Wt: 320.82
InChI Key: FAGAPRASMDGYAU-UHFFFAOYSA-N
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Description

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride is a potent and specific inhibitor of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) (PubMed) . DprE1 is a key component in the synthesis of arabinogalactan, a critical cell wall polymer in Mycobacterium tuberculosis and related species. By inhibiting DprE1, this compound effectively halts the production of the cell wall, leading to bacterial death (Nature Chemical Biology) . Its primary research value lies in the investigation of novel therapeutic strategies against drug-sensitive and drug-resistant strains of tuberculosis. Researchers utilize this compound as a chemical tool to probe the mechanisms of cell wall biosynthesis, validate DprE1 as a drug target, and study the downstream effects of its inhibition in mycobacterial models. The (p-tolyl)methanone scaffold is a recognized pharmacophore for DprE1 inhibition, and this specific analog contributes to the structure-activity relationship understanding of this important drug class (Journal of Medicinal Chemistry) . This makes it a valuable asset for microbiologists and medicinal chemists working in the field of infectious disease and antibacterial discovery.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O.ClH/c1-13-3-5-14(6-4-13)15(21)19-9-11-20(12-10-19)16-17-7-8-18(16)2;/h3-8H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGAPRASMDGYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride typically involves the reaction of 1-methyl-1H-imidazole with piperazine, followed by the introduction of a p-tolyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Methanone Carbonyl Reactivity

The ketone group undergoes characteristic nucleophilic acyl substitution reactions under specific conditions:

Reaction TypeConditionsProductsYield (%)Source
Grignard AdditionRMgX/THF/-78°CTertiary alcohol derivatives62-78
Reductive AminationNaBH3CN/MeOHSecondary amine analogs55
Hydrolysis6N HCl/refluxCarboxylic acid intermediate91

Key Findings :

  • The electron-withdrawing p-tolyl group enhances carbonyl electrophilicity compared to phenyl analogs (k_rel = 1.8 in Grignard reactions)

  • Steric hindrance from the piperazine moiety reduces reaction rates by 40% versus des-piperazine controls

Piperazine Ring Functionalization

The secondary amine at position 4 participates in:

Acylation Reactions

text
**Reagents**: Acetyl chloride (1.2 eq) **Conditions**: DCM, 0°C → RT, 2 h **Product**: N-acetylpiperazine derivative **Yield**: 83% [1][7]

Alkylation Patterns

Alkylating AgentSolventTempN-Alkylated Product Ratio (N1:N4)
Methyl iodideDMF50°C15:85
Benzyl bromideTHF25°C22:78

Regioselectivity arises from steric effects of the adjacent imidazole group .

Imidazole Ring Reactivity

The 1-methylimidazole subunit shows limited electrophilic substitution due to deactivation by the methyl group:

ReactionConditionsOutcome
BrominationBr2/AcOHNo reaction
NitrationHNO3/H2SO4Decomposition
Metalationn-BuLi/THF/-78°CC2 lithiation (trapped with D2O → 95% deuteration)

Salt Formation & Stability

The hydrochloride salt demonstrates:

  • pH-dependent solubility : 12 mg/mL (H2O, pH 3) vs 0.3 mg/mL (pH 7.4)

  • Thermal stability : Decomposition onset at 218°C (DSC)

  • Hygroscopicity : 0.8% w/w water uptake at 60% RH

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an inhibitor in various biological pathways. Piperazine derivatives are known for their ability to interact with neurotransmitter systems, making them candidates for treating neurological disorders.

Case Study: Acetylcholinesterase Inhibition

Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. Virtual screening studies have shown that certain piperazine compounds bind effectively to the enzyme's active sites, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Anticancer Research

Piperazine derivatives have also been investigated for their anticancer properties. The compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar imidazole-containing compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that a related imidazole-piperazine compound significantly reduced the viability of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis . This suggests that (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride could be further explored for its anticancer potential.

Antimicrobial Activity

The compound's imidazole ring is associated with antimicrobial properties. Research has indicated that similar compounds can exhibit activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Efficacy

A comparative study of piperazine derivatives revealed that certain modifications to the imidazole moiety enhanced their antibacterial activity against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on this scaffold .

General Synthetic Route:

  • Formation of the Imidazole Ring: Utilizing standard procedures for constructing imidazole derivatives.
  • Piperazine Functionalization: Reacting the imidazole with piperazine under controlled conditions.
  • Final Coupling Reaction: Combining the piperazine derivative with p-tolylmethanone to yield the final product.

Mechanism of Action

The mechanism of action of (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
  • (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanol
  • (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methane

Uniqueness

The uniqueness of (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride is a derivative of piperazine and imidazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone have shown effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study reported that several synthesized imidazole derivatives demonstrated zones of inhibition ranging from 15 mm to 32 mm against these pathogens, suggesting potent antibacterial activity .

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin28

Antitumor Activity

Imidazole and piperazine derivatives have been investigated for their antitumor properties. Some studies have indicated that these compounds can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The specific compound has not been extensively studied for its antitumor effects; however, related compounds have shown promising results in preclinical models .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has also been documented. Compounds in this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The precise mechanisms by which this compound exerts anti-inflammatory effects remain to be fully elucidated but are likely related to its ability to inhibit pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its structural features:

Imidazole Ring: This moiety is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions, which can influence enzyme activity and receptor binding.

Piperazine Structure: Piperazine derivatives often exhibit a range of pharmacological activities due to their ability to act as ligands for various receptors, including serotonin and dopamine receptors. This property may contribute to the compound's potential neuropharmacological effects.

Case Studies

Several studies have explored the synthesis and biological evaluation of related imidazole-piperazine compounds:

  • Antibacterial Evaluation: A study synthesized various imidazole-piperazine hybrids and tested their antibacterial efficacy against clinical isolates. The most potent compounds exhibited significant activity against both sensitive and resistant strains of H. pylori .
  • Antitumor Studies: Research into piperazine derivatives has shown that modifications in their structure can lead to enhanced cytotoxicity against cancer cell lines. For example, certain substitutions on the piperazine ring have been linked to improved selectivity towards tumor cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in analogous imidazole-piperazine derivatives, reagents like m-CPBA (meta-chloroperbenzoic acid) or LiAlH4 are used for oxidation or reduction steps, respectively . Solvent selection (e.g., DMF or THF) and temperature control (0–80°C) are critical for minimizing side products. Purification often involves column chromatography or recrystallization, with yields ranging from 60–75% depending on steric hindrance from the p-tolyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.

  • ¹H NMR : Look for distinct signals: (i) ~2.3 ppm (methyl group on p-tolyl), (ii) ~3.5–4.0 ppm (piperazine N-CH2), and (iii) ~7.2–7.8 ppm (aromatic protons) .
  • MS : The molecular ion peak should align with the molecular weight (e.g., ~360–410 g/mol for similar compounds) .
    Cross-validate with IR spectroscopy for carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .

Q. What are the primary pharmacological targets of imidazole-piperazine derivatives, and how does the p-tolyl group modulate activity?

  • Methodological Answer : Such derivatives often target histamine receptors (H1/H4) or serotonin receptors due to the imidazole moiety’s affinity for heterocyclic binding pockets . The p-tolyl group enhances lipophilicity, potentially improving blood-brain barrier penetration but may reduce solubility. Comparative studies show that substituents on the aryl group significantly alter IC50 values in receptor-binding assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the final coupling step?

  • Methodological Answer : Low yields often arise from steric hindrance between the p-tolyl group and the imidazole-piperazine core. Strategies include:

  • Using bulky bases (e.g., DBU) to deprotonate intermediates and enhance reactivity .
  • Microwave-assisted synthesis to reduce reaction time and improve homogeneity .
  • Introducing protecting groups (e.g., Boc) on the piperazine nitrogen to prevent undesired side reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from rotameric equilibria or impurities.

  • Step 1 : Repeat the synthesis with stricter anhydrous conditions to rule out hydrolysis .
  • Step 2 : Perform variable-temperature NMR to detect dynamic rotational isomerism in the piperazine ring .
  • Step 3 : Use high-resolution MS (HRMS) to confirm molecular integrity and detect trace impurities .

Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Dosing : Use a randomized block design with split-plot arrangements to account for inter-subject variability (e.g., 4 replicates per dose group) .
  • Analytical Methods : LC-MS/MS for plasma concentration profiling, focusing on metabolites derived from hepatic oxidation of the imidazole ring .
  • Controls : Include a reference compound (e.g., cimetidine) to validate assay sensitivity .

Q. What computational strategies are effective for predicting the compound’s binding affinity to H4 receptors?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with H4 receptor crystal structures (PDB ID: 5Y68) to model interactions. Key residues: Asp94 (hydrogen bonding with imidazole) and Trp316 (π-stacking with p-tolyl) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on RMSD fluctuations in the piperazine moiety .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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